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molecular formula C7H8BrNO2 B8811654 (5-Bromo-6-methoxypyridin-2-yl)methanol

(5-Bromo-6-methoxypyridin-2-yl)methanol

Cat. No. B8811654
M. Wt: 218.05 g/mol
InChI Key: IPYSYFWGLWUGKV-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a solution of methyl 5-bromo-6-methoxypicolinate (249 mg, 1.01 mmol) in dichloromethane (10 mL) added DIBAL-H in CH2Cl2 (1M, 3.04 mL) at −78° C. The reaction was immediately warmed to room temperature then stirred at room temperature for 1 hr. LCMS indicated that the reaction was complete. To the reaction mixture was added saturated aqueous NaK tartrate. It was stirred for 30 min. The reaction mixture was extracted with CH2Cl2 (3×20 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound as a white solid (205 mg, 93.3%).
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.04 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.3%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:10](OC)=[O:11])=[N:6][C:7]=1[O:8][CH3:9].CC(C[AlH]CC(C)C)C.C(C(C(C([O-])=O)O)O)([O-])=O>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:10][OH:11])=[N:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
249 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1OC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3.04 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It was stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CH2Cl2 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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